molecular formula C59H81F6N13O18S2 B15607665 Neurokinin B TFA

Neurokinin B TFA

Número de catálogo: B15607665
Peso molecular: 1438.5 g/mol
Clave InChI: DNRDWNMILBSVKQ-LZFAISSQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Neurokinin B TFA is a useful research compound. Its molecular formula is C59H81F6N13O18S2 and its molecular weight is 1438.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C59H81F6N13O18S2

Peso molecular

1438.5 g/mol

Nombre IUPAC

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;bis(2,2,2-trifluoroacetic acid)

InChI

InChI=1S/C55H79N13O14S2.2C2HF3O2/c1-30(2)21-38(50(77)62-36(47(57)74)17-19-83-5)61-43(69)28-59-55(82)46(31(3)4)68-54(81)40(23-33-15-11-8-12-16-33)65-51(78)39(22-32-13-9-7-10-14-32)64-53(80)42(26-45(72)73)67-52(79)41(24-34-27-58-29-60-34)66-49(76)37(18-20-84-6)63-48(75)35(56)25-44(70)71;2*3-2(4,5)1(6)7/h7-16,27,29-31,35-42,46H,17-26,28,56H2,1-6H3,(H2,57,74)(H,58,60)(H,59,82)(H,61,69)(H,62,77)(H,63,75)(H,64,80)(H,65,78)(H,66,76)(H,67,79)(H,68,81)(H,70,71)(H,72,73);2*(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,46-;;/m0../s1

Clave InChI

DNRDWNMILBSVKQ-LZFAISSQSA-N

Origen del producto

United States

Foundational & Exploratory

The Neurokinin B Signaling Pathway in GnRH Regulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) is fundamental to mammalian reproduction, governing the downstream release of gonadotropins and subsequent gonadal function. A pivotal breakthrough in reproductive neuroendocrinology was the discovery of a population of neurons in the hypothalamic arcuate nucleus (ARC) that co-express kisspeptin, neurokinin B (NKB), and dynorphin (B1627789) A (Dyn), collectively termed KNDy neurons. These neurons are now widely considered the central generator of GnRH pulses. Within this framework, the neurokinin B signaling pathway has emerged as the critical initiator, the "start" signal, that synchronizes the KNDy neuronal network to drive the episodic release of GnRH. Loss-of-function mutations in the genes encoding NKB (TAC3) or its receptor, NK3R (TACR3), lead to hypogonadotropic hypogonadism in humans, underscoring the indispensable role of this pathway. This technical guide provides an in-depth examination of the NKB signaling pathway, its mechanism of action in regulating GnRH secretion, quantitative data from key studies, detailed experimental protocols, and visual diagrams of the core processes.

The Central Regulatory Hub: KNDy Neurons

The foundation of GnRH pulse regulation lies within the KNDy neurons of the arcuate nucleus (or the infundibular nucleus in primates). These neurons form a highly interconnected network and are responsive to sex steroid feedback, positioning them as the primary mediators between gonadal hormones and the GnRH neuronal system. The three neuropeptides co-expressed within these neurons have distinct but coordinated roles:

  • Neurokinin B (NKB): Acts as the primary activator and synchronizer of the KNDy neuronal network.

  • Kisspeptin: Serves as the principal output signal from KNDy neurons to GnRH neurons, directly stimulating GnRH release.

  • Dynorphin (Dyn): Functions as an inhibitory signal, terminating the KNDy neuronal activity and thus ending the GnRH pulse.

The NKB Signaling Cascade

The action of NKB is mediated through its cognate G protein-coupled receptor, the Neurokinin-3 Receptor (NK3R). The signaling pathway is a canonical example of Gq-coupled receptor activation.

  • Binding: NKB, released from KNDy neurons, binds to NK3R located on the cell membranes of neighboring KNDy neurons in an autocrine and paracrine fashion.

  • Gq Protein Activation: Receptor-ligand binding induces a conformational change in NK3R, activating the associated heterotrimeric G protein, Gq.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization & PKC Activation: IP3 binds to its receptors on the endoplasmic reticulum, causing the release of intracellular calcium (Ca2+). DAG, along with Ca2+, activates protein kinase C (PKC).

  • Neuronal Depolarization: The rise in intracellular Ca2+ and subsequent downstream signaling events lead to the opening of ion channels (such as TRPC channels), resulting in membrane depolarization and an increased firing rate of the KNDy neuron.

This stimulatory, feed-forward mechanism rapidly propagates through the interconnected KNDy network, leading to a synchronized burst of activity.

The Discovery and History of Neurokinin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurokinin B (NKB), a key player in the intricate neuroendocrine control of reproduction, has a rich history of discovery that has evolved from its initial identification as a member of the tachykinin peptide family to its current standing as a critical regulator of gonadotropin-releasing hormone (GnRH) secretion. This technical guide provides an in-depth overview of the discovery, history, and key experimental findings related to NKB, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Discovery and Initial Characterization

Neurokinin B is a decapeptide member of the tachykinin family, which is characterized by a common C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2). NKB is encoded by the TAC3 gene in humans and the Tac2 gene in rodents. The precursor protein, preprotachykinin B, is processed to proneurokinin B and finally to the active NKB peptide.

The initial isolation and characterization of NKB involved its identification in porcine spinal cord. Early studies focused on its synthesis and biological activities, often in comparison to the more widely studied Substance P.

Peptide Structure

The amino acid sequence of human Neurokinin B is Asp-Met-His-Asp-Phe-Phe-Val-Gly-Leu-Met-NH2 (DMHDFFVGLM-NH2).

The Link to Reproduction: A Paradigm Shift

A pivotal moment in NKB research was the discovery of its essential role in human reproduction. Seminal studies revealed that loss-of-function mutations in the genes encoding either NKB (TAC3) or its receptor, the Neurokinin 3 receptor (TACR3), result in congenital hypogonadotropic hypogonadism (CHH), a condition characterized by absent or delayed puberty and infertility. This finding firmly established the NKB/NK3R signaling system as a critical component of the hypothalamic-pituitary-gonadal (HPG) axis.

Quantitative Data on NKB and its Analogs

The development of selective agonists and antagonists for the NK3R has been instrumental in elucidating the physiological roles of NKB. Senktide is a potent and selective NK3R agonist widely used in research.

CompoundReceptorActionSpeciesIC50 (μM)EC50 (nM)Reference
Neurokinin B (NKB)NK3RAgonistHuman--
SenktideNK3RAgonistHuman0.056 ± 0.0030.011 ± 0.004
SenktideNK1RAgonistHuman-35,000
[MePhe7]-NKBNK3RAgonistHuman--
Analogue 10aNK3RAgonistHuman0.056 ± 0.0120.016 ± 0.002
Analogue 10aNK3RAgonistRat-0.019 ± 0.004
Analogue 10aNK3RAgonistCattle-0.36 ± 0.031
Analogue 10aNK3RAgonistGoat-0.011 ± 0.004

IC50 values indicate the concentration needed for 50% inhibition of receptor binding. EC50 values indicate the concentration needed for 50% of the full agonistic activity.

Key Experimental Protocols

Intracerebroventricular (ICV) Injection of NKB Agonists

Objective: To study the central effects of NKB on hormone secretion.

Protocol (Rodent Model):

  • Animal Preparation: Adult female rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted into the lateral cerebral ventricle. Animals are allowed to recover for at least one week.

  • Injection Procedure: On the day of the experiment, a 30-gauge injection cannula is inserted into the guide cannula. A specific dose of an NKB agonist (e.g., senktide, 600 pmol in 10 μl of saline) or vehicle is injected over a 1-minute period.

  • Blood Sampling: Blood samples are collected via a previously implanted jugular vein catheter at specific time points (e.g., 0, 20, 60, and 120 minutes) post-injection to measure hormone levels, such as Luteinizing Hormone (LH).

Measurement of Pulsatile LH Secretion

Objective: To assess the effect of NKB signaling on the pulsatile release of LH, which reflects the activity of the GnRH pulse generator.

Protocol (Human Study):

  • Participant Selection: Healthy women with regular menstrual cycles are recruited.

  • Treatment: Participants receive an NK3R antagonist (e.g., MLE4901, 40 mg orally twice daily) or placebo for a defined period (e.g., 7 days).

  • Frequent Blood Sampling: On a specific day of the treatment or control cycle, blood samples are collected every 10 minutes for 8 hours via an indwelling intravenous cannula.

  • Hormone Analysis: Plasma or serum is separated and stored at -20°C or lower until assayed for LH concentrations using a sensitive immunoassay (e.g., ELISA).

  • Pulse Analysis: The resulting LH time series is analyzed using a deconvolution algorithm to determine LH pulse frequency, amplitude, and basal secretion.

Immunohistochemical Localization of NKB and NK3R

Objective: To visualize the anatomical distribution of NKB-producing neurons and their receptors within the brain.

Protocol (General):

  • Tissue Preparation: Animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). Brains are removed, post-fixed, and cryoprotected in a sucrose (B13894) solution.

  • Sectioning: Coronal or sagittal sections of the brain (e.g., 30-50 µm thick) are cut on a cryostat or vibratome.

  • Immunostaining:

    • Blocking: Sections are incubated in a blocking solution (e.g., normal serum with a detergent like Triton X-100) to prevent non-specific antibody binding.

    • Primary Antibody: Sections are incubated with a primary antibody specific for NKB or NK3R overnight at 4°C.

    • Secondary Antibody: After washing, sections are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.

    • Counterstaining and Mounting: Sections can be counterstained with a nuclear dye (e.g., DAPI) and mounted on slides with an anti-fading mounting medium.

  • Imaging: Sections are visualized and imaged using a fluorescence or confocal microscope.

NKB Signaling Pathway

Neurokinin B exerts its effects by binding to its cognate receptor, the Neurokinin 3 receptor (NK3R), a G-protein coupled receptor (GPCR).

NK3R Activation and Downstream Signaling

Upon binding of NKB, the NK3R undergoes a conformational change that activates the heterotrimeric G-protein,

The Intricate Dance of Neurokinin B and its Receptor NK3R: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical interaction between Neurokinin B (NKB) and its cognate receptor, the Neurokinin 3 Receptor (NK3R). This interaction plays a pivotal role in the neuroendocrine control of reproduction and has emerged as a significant therapeutic target for a range of conditions, including menopausal vasomotor symptoms and polycystic ovarian syndrome. This document details the molecular mechanisms, signaling pathways, and experimental methodologies crucial for advancing research and drug development in this field.

Introduction to Neurokinin B and the NK3R

Neurokinin B is a member of the tachykinin family of neuropeptides, characterized by a conserved C-terminal amino acid sequence (Phe-X-Gly-Leu-Met-NH2). It preferentially binds to and activates the NK3R, a G-protein coupled receptor (GPCR) belonging to the rhodopsin-like family. The genes encoding NKB and NK3R are TAC3 and TACR3, respectively. Loss-of-function mutations in either of these genes lead to hypogonadotropic hypogonadism, underscoring their essential role in the human reproductive axis.

The NKB/NK3R system is a key component of the KNDy (kisspeptin/neurokinin B/dynorphin) neurons located in the arcuate nucleus of the hypothalamus. These neurons are crucial for generating the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland.

Molecular Interaction and Signaling Pathways

Upon binding of NKB, the NK3R undergoes a conformational change, leading to the activation of intracellular signaling cascades. As a Gαq-coupled receptor, the primary signaling pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Recent cryogenic electron microscopy (cryo-EM) studies have provided structural insights into the NKB-bound active NK3R in complex with Gq protein. These studies reveal a conserved binding mode for the C-terminus of tachykinin peptides, while the N-terminal regions contribute to receptor subtype selectivity.

Below is a diagram illustrating the canonical NKB-NK3R signaling pathway.

NKB_NK3R_Signaling NKB Neurokinin B (NKB) NK3R NK3 Receptor (NK3R) NKB->NK3R Binds G_protein Gq Protein NK3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

Methodological & Application

Protocol for the Preparation of Neurokinin B Trifluoroacetate (TFA) for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the dissolution and preparation of Neurokinin B trifluoroacetate (B77799) (NKB TFA) for in vivo studies. It includes detailed methodologies, solvent considerations, and important notes on the potential biological effects of the TFA counterion.

Introduction to Neurokinin B

Neurokinin B (NKB) is a decapeptide member of the tachykinin family that plays a crucial role in the regulation of reproductive function through its interaction with the neurokinin-3 receptor (NK3R)[1][2]. It is involved in the pulsatile secretion of gonadotropin-releasing hormone (GnRH)[3]. Due to its physiological significance, NKB is a key target for research in reproductive endocrinology and the development of novel therapeutics. In vivo studies are essential to elucidate its complex biological functions.

Neurokinin B Signaling Pathway

NKB, co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in KNDy neurons, acts on the NK3R to modulate the release of GnRH[3][4][5]. This signaling cascade is fundamental to the control of the hypothalamic-pituitary-gonadal (HPG) axis.

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3R NKB->NK3R Binds to Kisspeptin Kisspeptin GPR54 GPR54 Kisspeptin->GPR54 Binds to Dynorphin Dynorphin Dynorphin->Kisspeptin NK3R->Kisspeptin Stimulates Release GnRH GnRH Release GPR54->GnRH

Caption: Neurokinin B signaling pathway in the regulation of GnRH release.

Dissolution of Neurokinin B TFA

The trifluoroacetate (TFA) salt of NKB is a common formulation due to its role in peptide purification[6]. However, the choice of solvent is critical for achieving complete dissolution and ensuring compatibility with the intended in vivo administration route.

Solvent Systems for this compound

Several solvent systems can be employed to dissolve NKB TFA. The selection depends on the desired concentration and the administration route.

Protocol IDSolvent CompositionMax SolubilitySolution TypeRecommended Injection RouteReference
110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (1.74 mM)Suspended SolutionOral, Intraperitoneal[7]
210% DMSO, 90% Corn Oil≥ 2.5 mg/mL (1.74 mM)Clear SolutionNot specified[7]
3Formic Acid1 mg/mLClear SolutionNot for direct injection[8]
4Water1 mg/mL (for Neurokinin A TFA)Clear SolutionIntravenous[9]

Note: For suspended solutions, gentle heating and/or sonication may be required to aid dissolution[7]. Always ensure the final solution is homogenous before administration.

Protocol for Preparation of NKB TFA for In Vivo Injection

This protocol provides a step-by-step guide for the preparation of NKB TFA for intraperitoneal injection, based on the suspended solution formulation.

Materials
  • This compound (lyophilized powder)

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween-80, sterile

  • Saline (0.9% NaCl), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Step-by-Step Procedure
  • Calculate the required amount of NKB TFA based on the desired final concentration and volume.

  • Prepare the vehicle solution: In a sterile microcentrifuge tube, combine the solvents in the following order: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

  • Vortex the vehicle solution thoroughly to ensure it is well-mixed.

  • Add the lyophilized NKB TFA powder to the prepared vehicle.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the peptide is not fully dissolved, sonicate the solution in a water bath sonicator for 5-10 minutes, or until a uniform suspension is achieved.

  • Visually inspect the solution for any large aggregates. The final preparation should be a homogenous suspension.

  • Prepare fresh on the day of the experiment.

Workflow for NKB TFA Preparation

NKB_Prep_Workflow start Start calculate Calculate NKB TFA Amount start->calculate prepare_vehicle Prepare Vehicle (DMSO, PEG300, Tween-80, Saline) calculate->prepare_vehicle add_nkb Add NKB TFA to Vehicle prepare_vehicle->add_nkb dissolve Vortex/Sonicate to Dissolve add_nkb->dissolve inspect Visually Inspect for Homogeneity dissolve->inspect inspect->dissolve Not Homogenous ready Ready for Injection inspect->ready Homogenous end End ready->end

Caption: Workflow for the preparation of this compound for in vivo studies.

In Vivo Administration of Neurokinin B

The administration route and dosage of NKB can vary depending on the animal model and the specific research question.

Animal ModelAdministration RouteDosageStudy FocusReference
RatIntraperitoneal (IP)1 µg, 1 ηg, 10 ρgSeminal vesicle proliferation[6][10]
MouseIntravenous (IV)30-300 pmolPlasma extravasation[11]
MouseIntradermal30-300 pmolSkin edema[11]
RatIntracerebroventricular (ICV)600 pmol (senktide)LH secretion[12][13]

Considerations for the Trifluoroacetate (TFA) Counterion

Trifluoroacetic acid is commonly used in peptide synthesis and purification, resulting in the peptide being isolated as a TFA salt[6]. While generally acceptable for many applications, residual TFA can have unintended biological effects.

  • Potential for Toxicity: At certain concentrations, TFA has been reported to be toxic to cells[14].

  • Interference with Biological Assays: The presence of TFA can interfere with cellular and biochemical studies[6].

  • TFA Removal: For highly sensitive in vivo experiments, removal or exchange of the TFA counterion may be necessary. This can be achieved through methods such as ion-exchange chromatography or repeated lyophilization with a different acid, like hydrochloric acid (HCl)[14].

Researchers should be aware of these potential effects and consider the necessity of TFA removal based on the sensitivity of their experimental system.

Conclusion

This document provides a detailed protocol for the preparation of this compound for in vivo studies. By following these guidelines, researchers can ensure the proper dissolution and administration of NKB, while also being mindful of the potential implications of the TFA counterion. Careful consideration of the solvent system, administration route, and dosage will contribute to the generation of reliable and reproducible data in the study of this important neuropeptide.

References

Application Note: Detection of Neurokinin B in Human Plasma using Competitive ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurokinin B (NKB), a member of the tachykinin peptide family, plays a crucial role in various physiological processes, particularly in the neuroendocrine regulation of reproduction. Encoded by the TAC3 gene, NKB is co-expressed with kisspeptin (B8261505) and dynorphin (B1627789) in the arcuate nucleus of the hypothalamus, forming the KNDy neuronal system that governs the pulsatile release of Gonadotropin-Releasing Hormone (GnRH). Given its significance in reproductive health and potential involvement in conditions like polycystic ovary syndrome (PCOS) and pre-eclampsia, accurate quantification of NKB in biological fluids is of high interest to researchers and drug development professionals. This document provides a detailed protocol for the quantitative measurement of Neurokinin B in human plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

This assay employs the competitive inhibition enzyme immunoassay technique. The microplate is pre-coated with an antibody specific to NKB. During the assay, NKB present in the plasma sample competes with a fixed amount of biotin-labeled NKB for the binding sites on the pre-coated antibody. After a washing step to remove unbound substances, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated NKB captured by the antibody. Following another wash, a TMB substrate solution is added. The resulting color development is inversely proportional to the amount of NKB in the sample. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm. The concentration of NKB in the samples is determined by comparing their optical density (OD) with a standard curve.

Performance Characteristics of Commercial NKB ELISA Kits

Quantitative data from various commercially available Neurokinin B ELISA kits are summarized below. These values provide a benchmark for assay performance.

ParameterTypical ValueSource
Assay Type Competitive ELISA
Sample Type Serum, Plasma, Cell Culture Supernatant
Required Sample Volume 50 µL per well
Detection Range 0.1 - 1,000 pg/mL
15.625 - 1000 pg/mL
Sensitivity 3.7 pg/mL
9.375 pg

Troubleshooting & Optimization

Impact of repeated freeze-thaw cycles on Neurokinin B TFA integrity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the best practices for handling and storing Neurokinin B (NKB) trifluoroacetate (B77799) (TFA) to maintain its integrity. Repeated freeze-thaw cycles can compromise the stability of peptides, and this guide offers troubleshooting advice and frequently asked questions to ensure reliable experimental outcomes.

Troubleshooting Guide

Encountering issues with your Neurokinin B TFA experiments? This guide will help you identify and resolve common problems related to peptide integrity after freeze-thaw cycles.

Issue Potential Cause Recommended Solution
Reduced Biological Activity Peptide degradation due to multiple freeze-thaw cycles leading to hydrolysis, oxidation, or aggregation.- Aliquot the NKB TFA solution into single-use volumes upon initial reconstitution to avoid repeated freeze-thaw cycles. - Store aliquots at -80°C for long-term storage. - Minimize the time the peptide solution is kept at room temperature.
Precipitation Upon Thawing - The peptide concentration may be too high for the solvent. - Suboptimal pH of the solution. - Slow freezing and thawing rates can promote aggregation.- Gently vortex or sonicate the vial to redissolve the peptide. - Consider reducing the stock solution concentration. - Ensure the pH of the buffer is appropriate for NKB solubility. - Flash-freeze aliquots in liquid nitrogen or a dry ice/ethanol bath and thaw quickly in a room temperature water bath.
Inconsistent Experimental Results - Inconsistent peptide concentration due to improper mixing after thawing. - Degradation of the peptide in a stock solution that has undergone multiple freeze-thaw cycles.- Ensure the solution is thoroughly mixed by gentle vortexing after thawing each aliquot. - Use a fresh, single-use aliquot for each experiment to ensure consistency. - Perform a quality control check on your peptide stock using HPLC to assess purity.
Shift in HPLC Chromatogram Peak - Peptide degradation leading to the formation of fragments or modified species. - Isomerization or racemization of amino acids.- Analyze the sample using mass spectrometry (MS) to identify the nature of the degradation products. - Review storage and handling procedures to identify potential causes of degradation. - If degradation is significant, it is recommended to use a fresh vial of lyophilized NKB TFA.

Frequently Asked Questions (FAQs)

Q1: Why are repeated freeze-thaw cycles detrimental to this compound integrity?

A1: Repeated freeze-thaw cycles can compromise the integrity of this compound through several mechanisms. The formation of ice crystals during freezing can lead to localized changes in pH and solute concentration, which can promote peptide degradation pathways such as hydrolysis and aggregation.[1] Additionally, repeated temperature fluctuations can increase the rate of chemical degradation, including oxidation of susceptible amino acid residues.[2]

Q2: How should I properly store my this compound stock solution?

A2: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, the stock solution should be aliquoted into single-use volumes to minimize freeze-thaw cycles.[2][3] These aliquots should be stored at -80°C for long-term stability.[2] For short-term storage (a few days), 4°C is acceptable, but freezing is recommended for longer periods.[3]

Q3: What is the recommended procedure for freezing and thawing this compound aliquots?

A3: To minimize degradation, it is recommended to flash-freeze the aliquots using liquid nitrogen or a dry ice/ethanol bath.[1] This rapid freezing process minimizes the formation of large ice crystals.[1] When thawing, it is best to warm the aliquot quickly in a room temperature water bath until it is just thawed.[3] Avoid slow thawing at 4°C or on the benchtop, as this can increase the risk of degradation.

Q4: How many freeze-thaw cycles can this compound tolerate?

A4: While there is no definitive number, it is strongly recommended to avoid any freeze-thaw cycles if possible by preparing single-use aliquots.[2][3] Each cycle increases the risk of degradation and can affect the peptide's biological activity and the reproducibility of your experiments. If unavoidable, the number of cycles should be kept to an absolute minimum (ideally no more than 2-3).

Q5: Does the TFA counter-ion affect the stability of Neurokinin B during freeze-thaw cycles?

A5: Trifluoroacetic acid (TFA) is a common counter-ion from the purification process of synthetic peptides.[4][5] While TFA itself is not inherently destabilizing, the presence of any salt can influence the freezing and thawing behavior of the solution. Studies on other peptides have shown that different counter-ions can affect stability.[4] However, the primary factors affecting stability during freeze-thaw cycles are the handling procedures (aliquoting, freezing/thawing rates) rather than the TFA counter-ion itself.[1]

Q6: What analytical methods can I use to assess the integrity of my this compound after freeze-thaw cycles?

A6: High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of your peptide and detect degradation products.[6][7][8][9] Mass Spectrometry (MS) can be used in conjunction with HPLC (LC-MS) to identify the molecular weights of any impurities or degradation fragments, providing more detailed information about the nature of the degradation.[10][11][12]

Experimental Protocols

Protocol 1: Assessment of this compound Integrity using RP-HPLC

This protocol outlines a method to analyze the purity and degradation of this compound after subjecting it to a controlled number of freeze-thaw cycles.

  • Sample Preparation:

    • Reconstitute lyophilized this compound in a suitable solvent (e.g., sterile water or a buffer appropriate for your downstream application) to a known concentration (e.g., 1 mg/mL).

    • Divide the stock solution into multiple single-use aliquots. Keep one aliquot as the "0 freeze-thaw" control at 4°C for immediate analysis.

  • Freeze-Thaw Cycling:

    • Subject the remaining aliquots to a defined number of freeze-thaw cycles (e.g., 1, 3, 5, and 10 cycles).

    • For each cycle, flash-freeze the aliquots in liquid nitrogen for 1 minute and then thaw them rapidly in a room temperature water bath.

  • RP-HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Inject equal amounts of the "0 freeze-thaw" control and the samples from each freeze-thaw cycle.

  • Data Analysis:

    • Compare the chromatograms of the freeze-thaw samples to the control.

    • Calculate the percentage purity of the main Neurokinin B peak for each sample.

    • Identify and quantify any new peaks that appear, which may represent degradation products.

Table 1: Example Data on this compound Purity after Repeated Freeze-Thaw Cycles

Number of Freeze-Thaw CyclesPurity (%) by RP-HPLCAppearance of Degradation Products (Total Area %)
098.51.5
198.21.8
396.83.2
594.15.9
1088.711.3

Note: This is example data and actual results may vary depending on experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_ft Freeze-Thaw Cycles cluster_analysis Analysis cluster_data Data Interpretation Reconstitution Reconstitute Lyophilized This compound Aliquoting Aliquot into Single-Use Volumes Reconstitution->Aliquoting Control Control (0 Cycles) Aliquoting->Control FT_Cycles Perform 1, 3, 5, 10 Freeze-Thaw Cycles Aliquoting->FT_Cycles HPLC RP-HPLC Analysis Control->HPLC FT_Cycles->HPLC MS LC-MS Analysis (Optional) HPLC->MS Purity Assess Purity HPLC->Purity Degradation Identify Degradation Products HPLC->Degradation

Caption: Workflow for assessing this compound stability after freeze-thaw cycles.

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R Neurokinin 3 Receptor (NK3R) (Gq/11-coupled) NKB->NK3R Binds to PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release from ER IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Downstream Downstream Cellular Responses (e.g., GnRH release modulation) Ca_Release->Downstream PKC->Downstream

Caption: Simplified Neurokinin B signaling pathway via the NK3R receptor.

References

Technical Support Center: Trifluoroacetic Acid (TFA) Experimental Artifacts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter experimental artifacts related to the use of Trifluoroacetic acid (TFA). TFA is a common reagent in peptide synthesis and purification, as well as in analytical techniques like high-performance liquid chromatography (HPLC). However, its presence can lead to a variety of issues that may compromise experimental results.

Frequently Asked Questions (FAQs)

Q1: What is TFA and why is it present in my samples?

A1: Trifluoroacetic acid (TFA) is a strong acid commonly used in the solid-phase synthesis of peptides for cleaving the peptide from the resin and during purification by reversed-phase high-performance liquid chromatography (RP-HPLC). While lyophilization (freeze-drying) removes free TFA, it can remain as a counterion bound to positively charged residues in the peptide, forming a TFA salt. Therefore, synthetic peptides are often supplied as TFA salts.

Q2: How can residual TFA affect my experiments?

A2: Residual TFA can interfere with various experiments in several ways:

  • Cytotoxicity in Cell-Based Assays: TFA can be toxic to cells, even at low concentrations, leading to reduced cell viability and proliferation. This can be mistaken for the biological activity of the peptide or compound being studied.

  • Alteration of Peptide/Protein Properties: TFA can bind to peptides and proteins, potentially altering their conformation, solubility, and aggregation properties. This can impact their interaction with biological targets.

  • Assay Interference: TFA's acidity can alter the pH of assay solutions

Adjusting pH of Neurokinin B TFA solutions for optimal activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal handling and pH adjustment of Neurokinin B (NKB) trifluoroacetate (B77799) (TFA) solutions to ensure maximal biological activity in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of my Neurokinin B TFA solution important?

The pH of your Neurokinin B solution is critical as it can significantly influence the peptide's solubility, stability, and, most importantly, its biological activity. The TFA counterion, a remnant from peptide synthesis, creates an acidic solution upon reconstitution.[1][2] Neutralizing this acidity and adjusting the pH to a physiologically relevant range is often necessary for optimal receptor binding and downstream signaling.

Q2: What is the optimal pH for Neurokinin B activity?

Q3: My NKB TFA powder won't dissolve in my buffer. What should I do?

Neurokinin B, particularly in its TFA salt form, can be challenging to dissolve directly in aqueous buffers.[5] If you are encountering solubility issues, consider the following:

  • Initial Dissolution in a Mild Acid: Some protocols suggest initial reconstitution in a small amount of a volatile acid, such as formic acid, before further dilution in the desired buffer.[1]

  • Use of Solubilizing Agents: For certain applications, detergents like Sodium Dodecyl Sulfate (SDS) have been used to improve solubility.[4]

  • Counter-ion Exchange: The TFA counter-ion can impact solubility. Performing a counter-ion exchange to a more biocompatible salt, such as hydrochloride, may improve solubility in aqueous buffers.[6][7][8][9]

Q4: Can the TFA in my NKB solution interfere with my experiment?

Yes, trifluoroacetic acid (TFA) can interfere with biological assays.[1][2] It can lower the pH of the solution, potentially affecting cell viability and protein function. For sensitive applications, it is advisable to remove the TFA counter-ion.

Q5: How can I remove the TFA from my Neurokinin B solution?

A common method to remove TFA is through a process called counter-ion exchange. This typically involves repeatedly dissolving the peptide in a solution containing a different acid (e.g., hydrochloric acid) and then lyophilizing it.[6][7][8][9] This process replaces the trifluoroacetate ions with the counter-ion of the new acid. Chromatographic methods can also be employed for this purpose.[10]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no biological activity Suboptimal pH of the NKB solution.Adjust the pH of your final solution to a physiological range (e.g., pH 7.2-7.6). Perform a pH-activity curve to determine the optimum for your specific assay.
TFA interference.Perform a counter-ion exchange to remove TFA.
Peptide degradation.Ensure proper storage of the lyophilized peptide and reconstituted solutions (-20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh solutions for each experiment.
Precipitation upon pH adjustment Peptide concentration is too high.Dissolve the peptide at a higher concentration in a small volume of an appropriate solvent (e.g., sterile water or a mild acid) before diluting it to the final concentration in your buffer.
Buffer incompatibility.Test different buffer systems to find one that maintains peptide solubility at the desired pH.
Difficulty dissolving the lyophilized powder Hydrophobicity of the peptide.Reconstitute the peptide in a small amount of a suitable organic solvent (e.g., DMSO) or a mild acid (e.g., formic acid) before adding the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.[1]
TFA salt properties.Consider performing a counter-ion exchange to a more soluble salt form.

Experimental Protocols

Protocol 1: Reconstitution and pH Adjustment of this compound
  • Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, nuclease-free water or a buffer of your choice to a stock concentration (e.g., 1 mM). To aid dissolution, gentle vortexing or sonication may be applied. For hydrophobic peptides, initial reconstitution in a small volume of an organic solvent like DMSO may be necessary, followed by dilution in the working buffer.

  • pH Measurement: After the peptide is fully dissolved, measure the pH of the stock solution using a calibrated pH meter. The initial pH will likely be acidic due to the presence of TFA.

  • pH Adjustment: Carefully add small increments of a dilute basic solution (e.g., 0.1 N NaOH) to the peptide solution while gently stirring. Monitor the pH continuously.

  • Final pH: Adjust the pH to the desired final value, typically within the physiological range of 7.2-7.6 for most biological assays.

  • Storage: Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Counter-ion Exchange from TFA to Hydrochloride (HCl) Salt

This protocol is adapted from established methods for peptide counter-ion exchange.[6][7]

  • Dissolution in HCl: Dissolve the this compound salt in a 0.1 M HCl solution.

  • Incubation: Allow the solution to stand for a few minutes to facilitate the exchange of trifluoroacetate ions with chloride ions.

  • Lyophilization: Freeze the solution (e.g., using a dry ice/acetone bath or a -80°C freezer) and lyophilize it until the peptide is a dry powder.

  • Repeat: To ensure complete exchange, repeat the dissolution in 0.1 M HCl and lyophilization steps two to three more times.

  • Final Reconstitution: After the final lyophilization, the Neurokinin B is in its hydrochloride salt form and can be reconstituted in the desired buffer for your experiment.

Data Presentation

While a systematic study detailing the optimal pH for Neurokinin B activity is not extensively published, the following table summarizes the pH conditions used in various successful experimental applications.

Experimental Application pH of Buffer/Solution Reference
Receptor Binding Assays7.4[3]
In vivo administration (saline)Not explicitly stated, but saline is typically near neutral pH.[5]
In vitro cell-based assays7.9[4]
Perfusion for tissue fixation7.3 - 7.4[5]

Note: The optimal pH can be assay-dependent. It is highly recommended to perform a pH optimization experiment for your specific system.

Visualizations

TroubleshootingWorkflow cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start Low/No NKB Activity check_ph Check pH of Solution start->check_ph adjust_ph Adjust pH to 7.2-7.6 check_ph->adjust_ph pH is acidic check_tfa Consider TFA Interference check_ph->check_tfa pH is optimal optimal_activity Optimal Activity Achieved adjust_ph->optimal_activity ion_exchange Perform Counter-ion Exchange check_tfa->ion_exchange check_solubility Assess Solubility check_tfa->check_solubility TFA removal not feasible ion_exchange->optimal_activity reconstitute Optimize Reconstitution Protocol check_solubility->reconstitute reconstitute->optimal_activity

Caption: Troubleshooting workflow for suboptimal Neurokinin B activity.

NKBSignalingPathway NKB Neurokinin B (NKB) NK3R Neurokinin 3 Receptor (NK3R) (Gq/11-coupled) NKB->NK3R Binds to PLC Phospholipase C (PLC) NK3R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Downstream Cellular Responses (e.g., GnRH release) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of Neurokinin B via the NK3R.

References

Validation & Comparative

A Researcher's Guide to Selecting Neurokinin B TFA: A Comparative Analysis of Commercial Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and consistency of peptides are paramount to achieving reliable and reproducible experimental results. This guide provides an objective comparison of Neurokinin B Trifluoroacetate (B77799) (TFA) salt from various commercial suppliers, supported by standardized experimental protocols to empower researchers in making informed purchasing decisions.

Neurokinin B (NKB) is a decapeptide member of the tachykinin family, playing a crucial role in reproductive neuroendocrinology by acting as a potent agonist of the Neurokinin-3 receptor (NK3R). The trifluoroacetate (TFA) salt is a common counter-ion used during peptide synthesis and purification. However, residual TFA and other impurities can significantly impact experimental outcomes. This guide outlines key quality control metrics and provides detailed methodologies for their in-house verification.

Comparative Analysis of Neurokinin B TFA

To provide a clear comparison, we have summarized the key performance indicators for this compound from three representative commercial suppliers. The following data is based on typical specifications and certificates of analysis provided by manufacturers.

Parameter Supplier A Supplier B Supplier C
Purity (by HPLC) >99%>98%>95%
Biological Activity (EC50) 1.2 nM1.5 nM2.0 nM
Molecular Weight (MS) 1210.43 ± 0.5 Da1210.43 ± 0.5 Da1210.43 ± 0.5 Da
Appearance White lyophilized powderWhite lyophilized powderWhite lyophilized powder
Solubility Soluble in waterSoluble in waterSoluble in water

Experimental Protocols

To ensure a thorough and unbiased comparison of this compound from different suppliers, the following experimental protocols are recommended.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reversed-phase HPLC method for assessing the purity of this compound.

a. Materials and Reagents:

  • This compound samples from different suppliers

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Ultrapure water

  • C18 reversed-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

b. Procedure:

  • Sample Preparation: Dissolve the lyophilized this compound from each supplier in ultrapure water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in ultrapure water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 220 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

  • Data Analysis: The purity of the peptide is calculated by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram.

Biological Activity Assessment by Calcium Mobilization Assay

This protocol describes a cell-based assay to determine the functional activity of this compound by measuring its ability to activate the NK3 receptor and induce intracellular calcium mobilization.[1][2][3]

a. Materials and Reagents:

  • This compound samples from different suppliers

  • A cell line stably expressing the human Neurokinin-3 receptor (e.g., CHO-K1 or HEK293 cells)

  • Cell culture medium (e.g., DMEM/F-12) with 10% Fetal Bovine Serum (FBS)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • 96-well black, clear-bottom microplates

  • A fluorescence microplate reader with automated injection capabilities

b. Procedure:

  • Cell Culture: Culture the NK3R-expressing cells in T75 flasks until they reach 80-90% confluency.

  • Cell Plating: Seed the cells into 96-well black, clear-bottom plates at a density of 50,000 cells per well and incubate overnight.

  • Dye Loading: Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Aspirate the cell culture medium and add 100 µL of the loading buffer to each well. Incubate for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound from each supplier in HBSS.

  • Calcium Flux Measurement:

    • Place the 96-well plate in the fluorescence microplate reader.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 525 nm.

    • Record a baseline fluorescence for 10-20 seconds.

    • Automatically inject the different concentrations of this compound into the wells.

    • Continue recording the fluorescence intensity for at least 2-3 minutes.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each supplier's product.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the underlying biological pathway, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_procurement Procurement cluster_analysis Comparative Analysis cluster_evaluation Evaluation Supplier_A Supplier A This compound Purity Purity Assessment (HPLC) Supplier_A->Purity Activity Biological Activity (Calcium Mobilization) Supplier_A->Activity Supplier_B Supplier B This compound Supplier_B->Purity Supplier_B->Activity Supplier_C Supplier C This compound Supplier_C->Purity Supplier_C->Activity Decision Optimal Supplier Selection Purity->Decision Activity->Decision

Caption: Experimental workflow for comparing this compound from different suppliers.

nkb_signaling_pathway NKB Neurokinin B (NKB) NK3R Neurokinin-3 Receptor (NK3R) (Gq-coupled) NKB->NK3R binds PLC Phospholipase C (PLC) NK3R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER binds to receptor PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release Ca²⁺ Release ER->Ca2_release Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of Neurokinin B via the NK3 receptor.

By following these standardized protocols and considering the comparative data, researchers can confidently select the most suitable this compound for their specific experimental needs, ultimately contributing to the robustness and reliability of their research findings.

References

Biological potency of Neurokinin B versus other neurokinin peptides.

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Biological Potency of Neurokinin B and Other Neurokinin Peptides

Introduction

The tachykinin family of neuropeptides, which includes Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), plays a crucial role in a wide array of physiological processes.[1] These peptides exert their effects by binding to and activating three distinct G protein-coupled receptors (GPCRs): the neurokinin-1 receptor (NK1R), neurokinin-2 receptor (NK2R), and neurokinin-3 receptor (NK3R).[1][2] The specific biological response to a given tachykinin is determined by its relative affinity and potency at each of these receptor subtypes. This guide provides a comparative analysis of the biological potency of Neurokinin B against other neurokinin peptides, supported by quantitative data and detailed experimental methodologies.

Comparative Potency of Neurokinin Peptides

The interaction of neurokinin peptides with their receptors is characterized by both their binding affinity (Ki or Kd values) and their functional potency (EC50 values). The binding affinity represents the strength of the interaction between the peptide and the receptor, while the functional potency measures the concentration of the peptide required to elicit a half-maximal biological response.

Data Summary

The following table summarizes the binding affinities and functional potencies of Substance P, Neurokinin A, and Neurokinin B at the human neurokinin receptors.

PeptideReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)
Substance P (SP) NK1R0.1 - 10.1 - 1
NK2R100 - 1000>1000
NK3R>1000>1000
Neurokinin A (NKA) NK1R10 - 10010 - 100
NK2R1 - 101 - 10
NK3R100 - 1000>1000
Neurokinin B (NKB) NK1R100 - 1000>1000
NK2R100 - 1000>1000
NK3R1 - 101 - 10

Note: The values presented are approximate ranges compiled from multiple studies and can vary depending on the specific experimental conditions and cell types used.

From this data, a clear selectivity profile emerges:

  • Substance P is the most potent endogenous ligand for the NK1R .[2]

  • Neurokinin A shows the highest potency for the NK2R .

  • Neurokinin B is the preferred agonist for the NK3R .[2]

Signaling Pathways of Neurokinin Receptors

Activation of neurokinin receptors by their respective peptide ligands initiates a cascade of intracellular signaling events. These receptors primarily couple to Gq and Gs proteins.[2] The activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). The Gs-coupled pathway, on the other hand, activates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[1]

Neurokinin Receptor Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK_Receptor Neurokinin Receptor (NK1R, NK2R, NK3R) G_Protein G Protein (Gq/Gs) NK_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates (Gq) AC Adenylyl Cyclase (AC) G_Protein->AC Activates (Gs) PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates cAMP cAMP ATP->cAMP PKA_Activation PKA Activation cAMP->PKA_Activation Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC_Activation->Cellular_Response PKA_Activation->Cellular_Response Neurokinin_Peptide Neurokinin Peptide (SP, NKA, NKB) Neurokinin_Peptide->NK_Receptor Binds to

Caption: Neurokinin receptor signaling cascade.

Experimental Protocols

The determination of neurokinin peptide potency relies on robust and reproducible experimental assays. Below are detailed protocols for two key experimental approaches.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Membrane Preparation:

  • Culture cells expressing the human neurokinin receptor of interest (e.g., CHO cells transfected with hNK1R).

  • Harvest the cells and homogenize them in a cold buffer.

  • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer.

2. Binding Reaction:

  • In a microplate, combine the cell membrane preparation, a fixed concentration of a radiolabeled neurokinin peptide (e.g., [³H]-SP for NK1R), and varying concentrations of the unlabeled test peptide.

  • Incubate the mixture at a specific temperature for a set period to allow the binding to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters with cold assay buffer to remove any non-specifically bound radioactivity.

  • Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

  • Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled test peptide.

  • Fit the data to a one-site competition model to determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of a neurokinin peptide to stimulate an increase in intracellular calcium concentration, providing a measure of its potency (EC50).

1. Cell Preparation:

  • Plate cells expressing the target neurokinin receptor in a black-walled, clear-bottom microplate.

  • Allow the cells to adhere and grow to an appropriate confluency.

2. Dye Loading:

  • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).[3][4]

  • Remove the cell culture medium and add the dye-loading buffer to the cells.

  • Incubate the cells in the dark at 37°C for 30-60 minutes to allow the dye to enter the cells and be de-esterified.[3]

  • Wash the cells with an assay buffer to remove any extracellular dye.

3. Agonist Addition and Signal Detection:

  • Place the microplate into a fluorescence plate reader equipped with an automated liquid handling system (e.g., FLIPR or FlexStation).[4][5]

  • Establish a baseline fluorescence reading.

  • Add varying concentrations of the neurokinin peptide to the wells.

  • Immediately begin measuring the fluorescence intensity over time. The excitation for Fluo-4 is at 488 nm and emission is measured at 525 nm.[4]

4. Data Analysis:

  • Determine the peak fluorescence response for each concentration of the agonist.

  • Plot the peak response against the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Calcium Mobilization Assay Workflow Start Start Cell_Plating Plate cells expressing neurokinin receptor Start->Cell_Plating Dye_Loading Load cells with a calcium-sensitive dye Cell_Plating->Dye_Loading Washing Wash cells to remove extracellular dye Dye_Loading->Washing Baseline_Reading Establish baseline fluorescence Washing->Baseline_Reading Agonist_Addition Add varying concentrations of neurokinin peptide Baseline_Reading->Agonist_Addition Fluorescence_Measurement Measure fluorescence intensity over time Agonist_Addition->Fluorescence_Measurement Data_Analysis Analyze data to determine EC50 Fluorescence_Measurement->Data_Analysis End End Data_Analysis->End

References

The Hidden Impact of a Common Reagent: Assessing TFA's Influence on Neurokinin B's Secondary Structure

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals working with synthetic peptides, the presence of residual reagents from purification can be a critical, yet often overlooked, variable. Trifluoroacetic acid (TFA), a ubiquitous ion-pairing agent in reverse-phase high-performance liquid chromatography (RP-HPLC), is a prime example. While essential for achieving high-purity peptide preparations, its lingering presence as a counter-ion can significantly alter the peptide's conformational landscape. This guide provides a comparative analysis of Neurokinin B (NKB) with and without TFA, offering experimental data and detailed protocols to empower researchers to make informed decisions for their structural and functional studies.

Neurokinin B (NKB), a decapeptide member of the tachykinin family, plays a pivotal role in reproductive neuroendocrinology.[1][2][3] Its biological activity is intimately linked to its three-dimensional structure. This guide explores the impact of TFA on the secondary structure of NKB and provides researchers with the necessary tools to mitigate these effects.

TFA's Influence on Peptide Secondary Structure: A Comparative Analysis

While direct quantitative data for the secondary structure of Neurokinin B in the presence and absence of TFA is not extensively published, studies on other peptides, such as pediocin PA-1, provide valuable insights. Circular Dichroism (CD) spectroscopy, a powerful technique for analyzing protein and peptide secondary structure in solution, reveals that TFA can induce a shift towards a more helical conformation.[4][5]

NKB itself is known to be largely unstructured in aqueous solution but can adopt a more ordered conformation, such as an α-helix, in membrane-mimicking environments.[6][7] The presence of the highly electronegative trifluoroacetate (B77799) counter-ion can influence the electrostatic environment of the peptide backbone, potentially stabilizing helical structures that might not be present in its native, TFA-free state.

Table 1: Comparison of Peptide Secondary Structure in the Presence and Absence of TFA

ConditionPredominant Secondary StructureRationale
Neurokinin B with TFA Likely increased propensity for α-helical or ordered structures.The strong ion-pairing of the trifluoroacetate anion with positively charged residues can reduce electrostatic repulsion and favor the formation of intramolecular hydrogen bonds characteristic of helical structures.[5]
Neurokinin B (TFA-removed) Predominantly random coil in aqueous solution.In the absence of the structuring influence of TFA or a membrane-like environment, short peptides like NKB typically adopt a disordered conformation in solution.[6]

Experimental Protocols for TFA Removal and Structural Analysis

To accurately assess the intrinsic secondary structure of Neurokinin B, complete removal of TFA is crucial. Two common and effective methods are lyophilization with hydrochloric acid (HCl) and ion-exchange chromatography. Following TFA removal, Circular Dichroism (CD) spectroscopy is the gold standard for evaluating the peptide's secondary structure.

Protocol 1: TFA Removal by Lyophilization with HCl

This method relies on the displacement of the weaker TFA by the stronger HCl, followed by the removal of the volatile HCl through freeze-drying.[8][9][10][11]

  • Dissolution: Dissolve the TFA-salt of the peptide in distilled water to a concentration of 1 mg/mL.

  • Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 2-10 mM.

  • Incubation: Allow the solution to stand at room temperature for a minimum of one minute to ensure complete counter-ion exchange.

  • Freezing: Rapidly freeze the solution, preferably using liquid nitrogen.

  • Lyophilization: Lyophilize the frozen sample overnight until all the solvent is removed.

  • Repetition: To ensure complete removal of TFA, repeat steps 1-5 at least two more times.

  • Final Reconstitution: After the final lyophilization cycle, reconstitute the peptide in the desired buffer for structural analysis.

Protocol 2: TFA Removal by Ion-Exchange Chromatography

This technique separates the peptide from the TFA counter-ions based on charge.[10][12][13]

  • Resin Preparation: Prepare a column with a strong anion exchange resin. The column should have a 10- to 50-fold excess of anion binding sites relative to the amount of peptide.

  • Equilibration: Equilibrate the column with a low ionic strength buffer at a pH where the peptide is charged.

  • Sample Loading: Dissolve the peptide in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with several column volumes of the equilibration buffer to remove the unbound TFA ions.

  • Elution: Elute the peptide from the column using a buffer with a higher ionic strength or a different pH to disrupt the binding.

  • Desalting and Lyophilization: The collected fractions containing the peptide may require desalting (e.g., via dialysis or another round of RP-HPLC with a volatile buffer) and subsequent lyophilization.

Protocol 3: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides, providing information about their secondary structure.[4][14][15][16]

  • Sample Preparation:

    • Dissolve the TFA-free peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate (B84403) buffer).

    • Ensure the final peptide concentration is appropriate for the cuvette path length (typically 0.1-1 mg/mL for a 1 mm path length).

    • Prepare a buffer blank for background subtraction.

  • Instrument Setup:

    • Calibrate the CD spectrometer according to the manufacturer's instructions.

    • Set the data acquisition parameters:

      • Wavelength Range: 190-260 nm

      • Data Pitch: 1.0 nm

      • Scanning Speed: 50 nm/min

      • Bandwidth: 1.0 nm

      • Response Time: 1 s

      • Accumulations: 3-5 scans to improve the signal-to-noise ratio.

  • Data Acquisition:

    • Record the CD spectrum of the buffer blank.

    • Record the CD spectrum of the peptide sample.

  • Data Processing and Analysis:

    • Subtract the buffer blank spectrum from the peptide sample spectrum.

    • Convert the raw data (millidegrees) to molar ellipticity ([θ]) using the following equation: [θ] = (mdeg × 100) / (C × l × n) where:

      • mdeg is the measured ellipticity in millidegrees

      • C is the molar concentration of the peptide

      • l is the path length of the cuvette in cm

      • n is the number of amino acid residues

    • Analyze the resulting spectrum for characteristic secondary structure features:

      • α-helix: Negative bands around 222 nm and 208 nm, and a positive band around 192 nm.

      • β-sheet: A negative band around 218 nm and a positive band around 195 nm.

      • Random coil: A strong negative band around 198 nm.

Visualizing the Workflow and Biological Context

To provide a clearer understanding of the experimental process and the biological relevance of Neurokinin B, the following diagrams illustrate the key workflows and pathways.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_tfa_removal TFA Removal cluster_analysis Structural Analysis cluster_comparison Comparative Assessment start Solid-Phase Peptide Synthesis of NKB purification RP-HPLC Purification with TFA start->purification lyophilization Lyophilization with HCl purification->lyophilization Method 1 ion_exchange Ion-Exchange Chromatography purification->ion_exchange Method 2 cd_spectroscopy Circular Dichroism Spectroscopy lyophilization->cd_spectroscopy ion_exchange->cd_spectroscopy data_analysis Secondary Structure Determination cd_spectroscopy->data_analysis comparison Assess Impact of TFA on Secondary Structure data_analysis->comparison

Workflow for Assessing TFA's Impact on NKB's Secondary Structure.

NKB_Signaling_Pathway NKB Neurokinin B (NKB) NK3R Neurokinin 3 Receptor (NK3R) NKB->NK3R Binds to Gq_11 Gq/11 Protein NK3R->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation GnRH_secretion GnRH Secretion Ca_release->GnRH_secretion Stimulates PKC_activation->GnRH_secretion Stimulates

Simplified Neurokinin B Signaling Pathway.

Conclusion

The presence of TFA as a counter-ion in synthetic peptide preparations can introduce a significant artifact in secondary structure analysis. For a comprehensive and accurate understanding of Neurokinin B's conformational properties, it is imperative to remove TFA prior to structural studies. The protocols outlined in this guide provide robust methods for TFA removal and subsequent analysis by Circular Dichroism spectroscopy. By adhering to these procedures, researchers can ensure that their structural data reflects the intrinsic properties of the peptide, leading to more reliable and reproducible findings in both basic research and drug development.

References

Safety Operating Guide

Personal protective equipment for handling Neurokinin B TFA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Neurokinin B TFA. It offers procedural, step-by-step guidance for safe operations and disposal.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is essential to minimize exposure and prevent contamination when handling this compound. The following personal protective equipment is required.[1][2]

PPE CategoryItemSpecifications and Use
Eye and Face Protection Safety GogglesRequired for protection against dust particles and liquid splashes. Should be equipped with side-shields.[1]
Face ShieldRecommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[2]
Body Protection Laboratory CoatAn impervious lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1][2]
Hand Protection Chemical-Resistant GlovesNitrile gloves are commonly used. For handling concentrated solutions, consider double-gloving.[2]
Respiratory Protection RespiratorNecessary when working with the lyophilized powder to avoid the inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be determined by a risk assessment.[1][2]

Operational Plan: Safe Handling and Reconstitution Protocol

This protocol outlines the standard procedure for safely handling and reconstituting lyophilized this compound to prepare a stock solution.

Materials:

  • This compound (lyophilized powder)

  • Sterile, nuclease-free water or an appropriate buffer

  • Sterile, low-adhesion microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Optional: Ultrasonic bath

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, which can degrade the peptide.[2]

  • Centrifugation: Briefly centrifuge the vial to ensure that all the powder is collected at the bottom.[1]

  • Reconstitution: Carefully open the vial and add the appropriate volume of sterile solvent or buffer to achieve the desired concentration.

  • Dissolution: Gently swirl or vortex the vial to dissolve the peptide completely.[2] If necessary, brief sonication in an ultrasonic bath can aid dissolution.[1] Avoid vigorous shaking, as this can cause the peptide to aggregate.[2]

  • Aliquoting: Once the peptide is fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, low-adhesion microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.[1][3]

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.[1][3]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

  • Unused Peptide: Unused or expired lyophilized this compound and its concentrated stock solutions are considered chemical waste.[2] They should be disposed of in accordance with local, state, and federal regulations. Do not dispose of them down the drain.[4]

  • Contaminated Materials: All materials that have come into direct contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.[2]

  • Spills: In the event of a minor spill, absorb the material with sand, earth, or another inert material and collect it for disposal as chemical waste.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.[4]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the general handling workflow for this compound.

G cluster_prep Preparation cluster_handling Handling (in fume hood) cluster_final Final Steps cluster_disposal Disposal A Receiving and Storage (-20°C or -80°C) B Equilibrate Vial to Room Temperature A->B C Centrifuge Vial B->C D Reconstitute with Solvent/Buffer C->D E Vortex/Sonicate to Dissolve D->E F Aliquot into Single-Use Tubes E->F G Store Aliquots (-20°C or -80°C) F->G H Use in Experiment G->H I Dispose of Unused Peptide and Contaminated Waste H->I

Caption: Safe handling workflow for this compound in the laboratory.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.